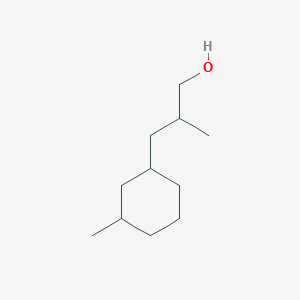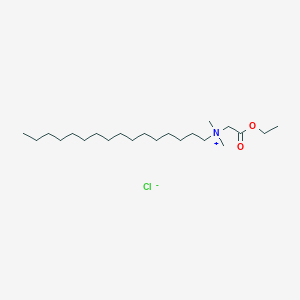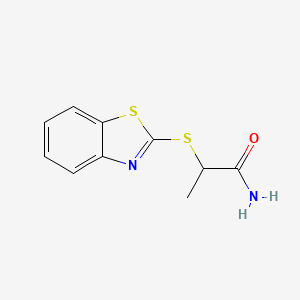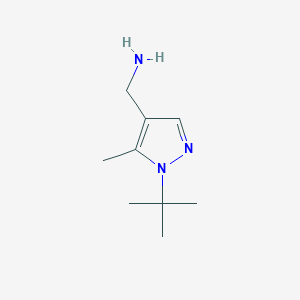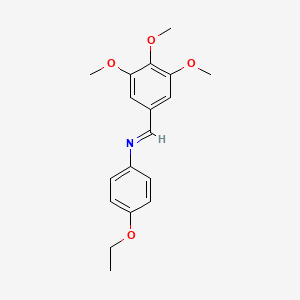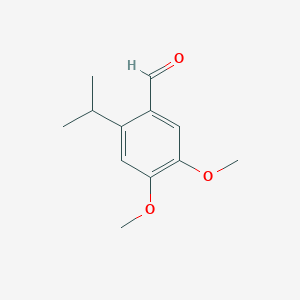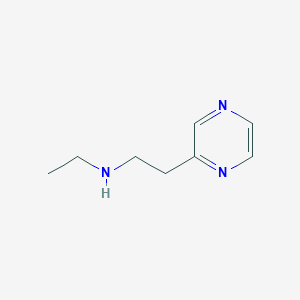![molecular formula C11H9BFNO2 B8645955 [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid](/img/structure/B8645955.png)
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid
描述
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid typically involves the reaction of 2-fluoro-3-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purification process involves crystallization or chromatography to obtain the pure compound .
化学反应分析
Types of Reactions
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials
作用机制
The mechanism of action of [2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the organic halide. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 2-Fluoropyridine-4-boronic acid pinacol ester
Uniqueness
[2-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry .
属性
分子式 |
C11H9BFNO2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
(2-fluoro-3-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7,15-16H |
InChI 键 |
YOZIWBXJOJWXAW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)C2=CC=NC=C2)F)(O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

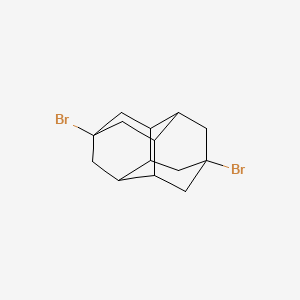
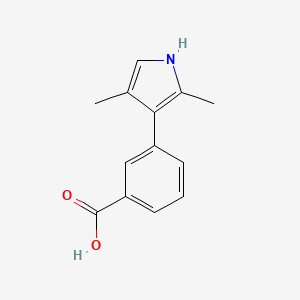
![3-{1-[3-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8645902.png)
